molecular formula C20H19FN2OS2 B2987035 N-(2,4-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941922-81-2

N-(2,4-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2987035
CAS No.: 941922-81-2
M. Wt: 386.5
InChI Key: BCOVMXRTMHYGPH-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a (4-fluorobenzyl)thio group at the 2-position and an acetamide side chain at the 4-position. The acetamide nitrogen is further substituted with a 2,4-dimethylphenyl group.

The compound’s design incorporates two pharmacophoric elements:

  • Thiazole ring: Known for its role in modulating electronic and steric properties, enhancing binding to biological targets such as kinases or carbonic anhydrases .
  • 4-Fluorobenzyl thioether: The fluorine atom and benzyl group may improve metabolic stability and target affinity, as seen in analogs like N-(4-fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)quinazolin-2-yl)thio)acetamide, which exhibits selective carbonic anhydrase inhibition .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS2/c1-13-3-8-18(14(2)9-13)23-19(24)10-17-12-26-20(22-17)25-11-15-4-6-16(21)7-5-15/h3-9,12H,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOVMXRTMHYGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article synthesizes current knowledge on its biological activity, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound can be described by its IUPAC name: N-(2,4-dimethylphenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-thiazol-4-yl]acetamide. The synthesis typically involves several steps:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through condensation reactions involving thioketones and appropriate aldehydes.
  • Introduction of Fluorobenzyl Thioether : This is achieved via nucleophilic substitution reactions where the thiazole is reacted with 4-fluorobenzyl thiol.
  • Acylation : The final acylation step involves the reaction of the thiazole derivative with 2,4-dimethylphenyl acetic acid under suitable conditions.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For example, derivatives similar to this compound have shown promising results in various cancer cell lines:

  • IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 1.61 µg/mL to higher concentrations depending on the specific modifications to the thiazole and phenyl groups .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through interactions with specific molecular targets such as Bcl-2 proteins .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies:

  • Inhibition Studies : Similar thiazole derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, often comparable to standard antibiotics .
  • Structure Activity Relationship (SAR) : Modifications at specific positions on the phenyl ring significantly affect antimicrobial potency; electron-donating groups enhance activity .

Antiviral Activity

Recent studies have begun to investigate the antiviral potential of thiazole-based compounds:

  • Targeting Viral Proteins : Compounds have been noted for their ability to inhibit viral proteases, which are crucial for viral replication .
  • Comparative Efficacy : Some derivatives have shown improved efficacy over traditional antiviral agents in vitro .

Case Studies and Research Findings

Several studies highlight the biological activity of thiazole derivatives:

  • Anticancer Efficacy : A study demonstrated that a series of thiazole compounds exhibited cytotoxic effects on various cancer cell lines, with some achieving IC50 values significantly lower than those of established chemotherapeutics .
  • Antimicrobial Testing : In another study, new thiazole derivatives were synthesized and tested against multiple bacterial strains, showing promising results that suggest their potential as alternative antimicrobial agents .
  • Antiviral Screening : Research focusing on thiazole-containing compounds revealed their ability to inhibit specific viral enzymes, indicating a potential role in antiviral drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, synthetic routes, and biological activities:

Compound Name & Structure Key Substituents/Modifications Biological Activity/Properties Reference
N-(2,4-Dimethylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-1,2,4-triazol-3-yl)thio)acetamide (6b) 1,2,4-Triazole core, 4-isobutylphenethyl substituent Not explicitly reported; IR/NMR data provided. [6]
N-(4-Fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)quinazolin-2-yl)thio)acetamide (12) Quinazolinone core, 4-sulfamoylphenethyl group hCA I inhibition (KI = 548.6 nM) [8]
N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21b) Propanamide backbone, sulfonyl linker Synthetic intermediate for Pseudomonas inhibitors [4]
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) Methylthiazole core, m-tolyl group Antibacterial (MIC = 6.25–12.5 µg/mL) [9]
N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)quinazolin-2-yl)thio]acetamide (7) Quinazolinone core, 3,4,5-trimethoxybenzyl group Antitumor activity (MGI% = 47%) [7]

Structural and Functional Insights:

Core Heterocycle Variations: Replacement of the thiazole ring with a triazole (as in compound 6b) or quinazolinone (as in compound 7) alters electronic properties and binding modes. For example, quinazolinone derivatives exhibit enhanced antitumor activity due to planar aromatic systems interacting with DNA or enzyme active sites . Thiazole-containing analogs (e.g., 107b) show broader antimicrobial efficacy, likely due to improved membrane penetration .

Substituent Effects :

  • Fluorine vs. Chlorine : Fluorine substituents (e.g., 4-fluorophenyl in compound 12) often enhance metabolic stability and selectivity, whereas chlorine (e.g., 4-chlorophenyl in compound 7) may increase hydrophobic interactions, improving potency .
  • Benzyl vs. Phenyl Thioethers : The 4-fluorobenzyl thioether in the target compound may offer a balance between lipophilicity and steric bulk compared to simpler phenyl thioethers, as seen in improved hCA inhibition for fluorophenyl derivatives over benzyl analogs .

Backbone Modifications :

  • Acetamide-to-propanamide elongation (e.g., compound 21b) can influence conformational flexibility and target engagement. However, shorter acetamide chains (as in the target compound) are often preferred for optimal binding .

Biological Activity Trends :

  • Antimicrobial activity correlates with electron-withdrawing substituents (e.g., chloro, fluoro) on aromatic rings, as observed in compound 107b (MIC = 6.25 µg/mL) .
  • Antitumor efficacy is enhanced by bulkier substituents (e.g., 3,4,5-trimethoxybenzyl in compound 7), which may interfere with cancer cell proliferation pathways .

Q & A

Q. Key Parameters :

  • Solvent selection (e.g., DMF for polar intermediates, chloroform for thiol coupling).
  • Catalyst use (e.g., triethylamine for deprotonation).
  • Reaction monitoring via TLC (Rf values) and purification via recrystallization (ethanol/water mixtures) .

How can researchers resolve discrepancies in biological activity data across structurally similar thiazole acetamide derivatives?

Advanced Research Focus
Contradictions in activity data often arise from subtle structural variations. Methodological strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., fluorobenzyl vs. dichlorophenyl groups) to assess their impact on target binding .
  • Crystallographic Analysis : Resolving 3D structures (e.g., X-ray diffraction) to identify critical interactions, such as hydrogen bonding with α-Glucosidase or steric hindrance effects .
  • Biological Replicates : Conducting dose-response assays in triplicate to minimize variability and confirm IC50 values .

Example : Derivatives with electron-withdrawing groups (e.g., -F) on the benzylthio moiety may show enhanced enzyme inhibition compared to methyl-substituted analogs due to increased electrophilicity .

Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be observed?

Q. Basic Research Focus

  • 1H-NMR :
    • Thiazole protons resonate at δ 7.2–8.5 ppm (aromatic region).
    • Acetamide NH appears as a singlet near δ 11.8–12.0 ppm .
  • IR Spectroscopy :
    • Stretching vibrations for C=O (amide I band) at ~1660–1680 cm⁻¹.
    • N-H bending (amide II) at ~1520–1550 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+1]+ at m/z 416–446) confirm molecular weight .

Advanced Tip : High-resolution MS (HRMS) or 2D NMR (e.g., HSQC) can resolve overlapping signals in complex mixtures .

What computational approaches are suitable for predicting the binding affinity of this compound with target enzymes like α-Glucosidase?

Q. Advanced Research Focus

  • Molecular Docking : Use software like AutoDock Vina to model interactions with α-Glucosidase (PDB ID: 2ZE0). Focus on hydrogen bonds between the acetamide NH and Asp349 or π-π stacking with aromatic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Tyr72) involved in hydrophobic interactions .
  • QSAR Modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with inhibitory activity to prioritize analogs for synthesis .

What are the critical parameters for achieving high purity during the synthesis of thiazole-containing acetamides?

Q. Basic Research Focus

  • Purification :
    • Column chromatography (silica gel, hexane/ethyl acetate gradients) to separate byproducts.
    • Recrystallization from ethanol or acetonitrile for final polishing .
  • Purity Metrics :
    • Melting point consistency (±2°C deviation indicates impurities).
    • HPLC analysis (≥95% peak area at 254 nm) .
  • Side Reaction Mitigation :
    • Use inert atmospheres (N2/Ar) to prevent oxidation of thiol intermediates.
    • Control reaction temperature (<60°C) to avoid decomposition .

How does the electronic nature of substituents on the benzylthio group influence the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • Lipophilicity : Fluorine substituents increase logP (e.g., 4-fluorobenzyl vs. unsubstituted benzyl), enhancing membrane permeability but potentially reducing solubility. Computational tools like XlogP predict values ~2.6–3.1 .
  • Metabolic Stability : Electron-withdrawing groups (e.g., -F) slow cytochrome P450-mediated oxidation. In vitro microsomal assays (e.g., human liver microsomes) quantify half-life improvements .
  • Protein Binding : Sulfur atoms in the thiazole and thioether moieties may form reversible disulfide bonds with serum albumin, affecting free drug concentration .

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